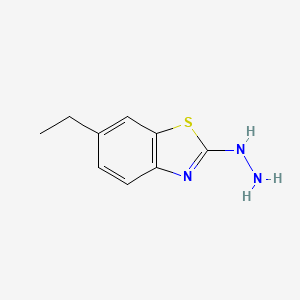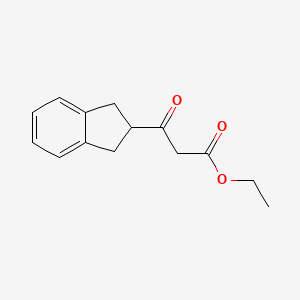
ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2,3-dihydro-1H-inden-1-one derivatives, has been achieved through various methods including grinding, stirring, and ultrasound irradiation . The ultrasound technique has been found to be particularly effective in terms of time and synthetic performance .Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Ethyl-2,3-dihydro-1H-indene, consists of a benzene ring fused with a cyclopentene ring . The IUPAC Standard InChI for 2-Ethyl-2,3-dihydro-1H-indene is InChI=1S/C11H14/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-6,9H,2,7-8H2,1H3 .Mechanism of Action
Target of Action
Ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate is a complex organic compoundIt’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular functions.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate 3-indenyl propionate in laboratory experiments include its low cost and ease of synthesis. Additionally, it is relatively non-toxic and has a low environmental impact. The main limitation of using this compound 3-indenyl propionate in laboratory experiments is its lack of specificity. It has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor activities, but its effects are not specific to any particular type of cell or organism.
Future Directions
The potential applications of ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate 3-indenyl propionate are vast and varied. In the future, it could be used in the development of novel anti-inflammatory, anti-bacterial, and anti-tumor drugs. Additionally, it could be used in the development of novel plant growth regulators. Furthermore, it could be used in the development of novel insecticides and herbicides. Finally, it could be used in the development of novel biodegradable plastics and other materials.
Scientific Research Applications
Ethyl 3-indenyl propionate has been studied for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor activities. Additionally, it has been studied for its potential use as a plant growth regulator. It has been found to be effective in controlling the growth of several species of plants, including wheat, barley, and maize.
properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-7-10-5-3-4-6-11(10)8-12/h3-6,12H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKGCKMFJRHZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine](/img/structure/B3164152.png)
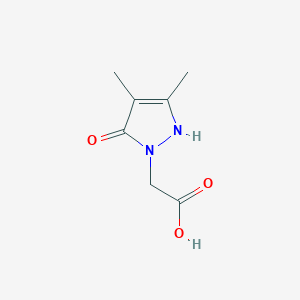
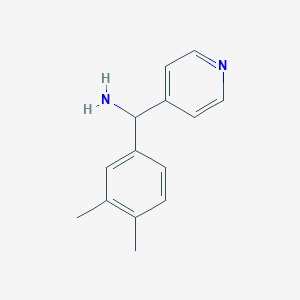
![7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde](/img/structure/B3164166.png)
![4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride](/img/structure/B3164172.png)
![3-[4-(4-Fluoro-phenyl)-2,5-dioxo-imidazolidin-4-YL]-propionic acid](/img/structure/B3164177.png)
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid](/img/structure/B3164180.png)
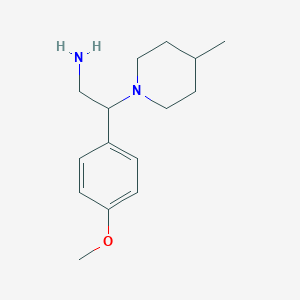
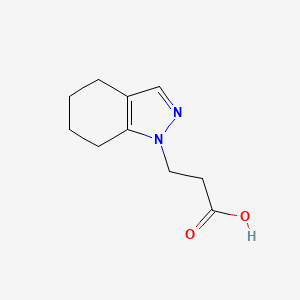
![4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3164216.png)

![4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B3164222.png)
